N'-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide
Overview
Description
Preparation Methods
The synthesis of N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide typically involves the reaction of 1-methylpiperidine with tert-butyl carbazate under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide can be compared with other similar compounds, such as:
N’-(1-Methylpiperidin-4-yl)carbohydrazide: This compound lacks the tert-butoxy group and may have different chemical properties and reactivity.
N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazone: This compound has a similar structure but with a different functional group, leading to variations in its chemical behavior and applications.
N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide is unique due to its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
IUPAC Name |
tert-butyl N-[(1-methylpiperidin-4-yl)amino]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-12-9-5-7-14(4)8-6-9/h9,12H,5-8H2,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGXBEWHGLYADG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCN(CC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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